4-tert-butyl-1,3-oxazole
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Overview
Description
4-tert-butyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. The tert-butyl group attached to the fourth carbon atom enhances its stability and influences its chemical properties. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which cyclizes to form the oxazole ring .
Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) and sodium trifluoroacetate (NaTFA) as a dual-base system in combination with a nickel (II) precatalyst. This method allows for the arylation of oxazoles with various aryl chlorides and related derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and solvents are selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the oxazole ring.
Scientific Research Applications
4-tert-butyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound without the tert-butyl group.
Benzoxazole: Contains a fused benzene ring, offering different electronic properties.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness
4-tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its stability and influences its reactivity. This makes it a valuable compound in various applications, particularly in medicinal chemistry where stability and specific interactions are crucial .
Properties
IUPAC Name |
4-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-9-5-8-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSQEGYNBTGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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